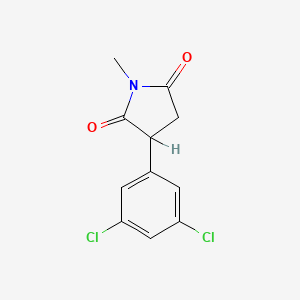

3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione

Descripción general

Descripción

3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group attached to a pyrrolidinedione ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable amine under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a temperature of around 60°C . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that derivatives of pyrrolidine-2,5-dione, including 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione, exhibit significant anticonvulsant properties. A study conducted by Kamiński et al. (2015) evaluated the anticonvulsant activity of various pyrrolidine derivatives in animal models. The findings showed that several compounds demonstrated effective seizure protection in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

Key Findings:

- Compounds derived from pyrrolidine-2,5-dione exhibited ED50 values ranging from 16.13 to 46.07 mg/kg.

- New derivatives showed a favorable safety profile compared to established antiepileptic drugs like ethosuximide and valproic acid .

Antinociceptive Properties

In addition to anticonvulsant effects, this compound has been studied for its antinociceptive (pain-relieving) properties. A study highlighted that several derivatives displayed significant analgesic effects in various pain models, including the hot plate and formalin tests .

Mechanism of Action:

The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in pain signaling pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship (SAR) studies have emphasized the importance of substituents on the pyrrolidine ring for enhancing biological activity.

Synthesis Overview:

- The compound can be synthesized through a condensation reaction involving appropriate starting materials such as succinic anhydride and substituted anilines.

- Variations in substituents can lead to differing pharmacological profiles.

Comparative Data Table

| Compound | Anticonvulsant Activity (ED50 mg/kg) | Antinociceptive Activity | Notes |

|---|---|---|---|

| This compound | 16.13 - 46.07 | Significant in hot plate test | Effective in MES and PTZ models |

| Other Pyrrolidine Derivatives | Varies | Varies | Active against seizures with favorable profiles |

Case Studies

Several case studies have documented the efficacy of pyrrolidine derivatives in clinical settings:

- Study on Anticonvulsant Activity: A series of experiments demonstrated that certain derivatives provided significant protection against seizures while exhibiting minimal side effects compared to traditional antiepileptic drugs .

- Pain Management Research: Investigations into the analgesic properties revealed that specific compounds could effectively reduce pain responses in mice models without significant toxicity .

Mecanismo De Acción

The mechanism of action of 3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichlorophenyl isothiocyanate

- 3,5-Dichlorophenylhydrazine hydrochloride

- 3,5-Dichlorophenyl isocyanate

Uniqueness

3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Actividad Biológica

3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticonvulsant and antinociceptive properties, supported by research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 341.23 g/mol

- CAS Number : 63642-92-2

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit notable anticonvulsant properties. A study conducted by Kamiński et al. (2015) evaluated the anticonvulsant activity of various pyrrolidine derivatives, including this compound, using animal models.

Key Findings:

- Models Used :

- Maximal Electroshock Test (MEST)

- Pilocarpine-induced seizures

- Results :

- The compound showed significant anticonvulsant effects with effective doses (ED50) ranging from 16.13 to 46.07 mg/kg in the MEST test.

- It was also effective in reducing seizure activity in pilocarpine-induced models, suggesting a broad spectrum of anticonvulsant activity.

The proposed mechanism involves modulation of neuronal voltage-sensitive sodium channels and L-type calcium channels, which are critical in seizure propagation and neuronal excitability .

Antinociceptive Activity

In addition to its anticonvulsant properties, the compound has demonstrated antinociceptive effects.

Experimental Evaluation:

- Tests Conducted :

- Hot plate test

- Formalin test

- Findings :

Case Studies

-

Kamiński et al. (2015) :

- Conducted a comprehensive study on the anticonvulsant and antinociceptive properties of new pyrrolidine derivatives.

- Found that several compounds had better safety profiles compared to existing antiepileptic drugs like ethosuximide and valproic acid.

- Obniska et al. (2017) :

Data Summary

| Compound Name | ED50 (mg/kg) | Test Method | Notes |

|---|---|---|---|

| Compound 12 | 16.13 | MEST | Significant anticonvulsant activity |

| Compound 23 | 46.07 | MEST | Effective against pilocarpine-induced seizures |

| Compound X | Varies | Hot Plate | Analgesic activity confirmed |

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-14-10(15)5-9(11(14)16)6-2-7(12)4-8(13)3-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMFCONNXYHWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10918344 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93553-55-0 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-methyl-2,5-pyrrolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093553550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,5-Dichlorophenyl)-1-methylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10918344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.